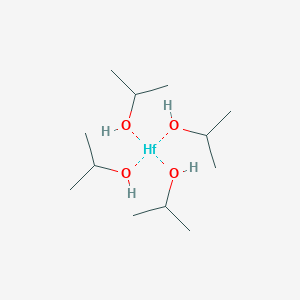
Propargyl-PEG17-methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG17-methane is a polyethylene glycol (PEG) derivative containing a propargyl group. This compound is known for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry.” The propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This property makes this compound a valuable tool in various scientific and industrial applications .
Mechanism of Action
Target of Action
Propargyl-PEG17-methane is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can react with molecules containing Azide groups .
Mode of Action
The mode of action of this compound involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction occurs between the Alkyne group in the compound and Azide groups in target molecules . The result is a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a stable triazole linkage with target proteins, the compound allows for their selective degradation .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system and can lead to various molecular and cellular effects depending on the specific proteins targeted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper is required for the CuAAC reaction to occur . Additionally, the compound’s solubility and stability can be affected by the characteristics of the aqueous media in which it is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG17-methane is synthesized by introducing a propargyl group into a PEG chain. The synthesis typically involves the following steps:
Activation of PEG: The hydroxyl end groups of PEG are activated using a suitable reagent, such as tosyl chloride or mesyl chloride.
Introduction of Propargyl Group: The activated PEG is then reacted with propargyl bromide or propargyl chloride under basic conditions to introduce the propargyl group.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Propargylation: The activated PEG is reacted with propargyl halides in large reactors under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization, followed by rigorous quality control to ensure consistency and purity
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG17-methane primarily undergoes the following types of reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form a stable triazole linkage.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the terminal alkyne hydrogen is replaced by other nucleophiles
Common Reagents and Conditions
Copper Catalysts: Copper sulfate or copper(I) bromide is commonly used as a catalyst in click chemistry reactions.
Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or water to enhance solubility and reaction rates
Major Products
The major product formed from the click chemistry reaction of this compound with azides is a triazole-linked compound. This product is highly stable and can be further functionalized for various applications .
Scientific Research Applications
Propargyl-PEG17-methane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers. .
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents. .
Industry: Applied in the production of functionalized polymers and materials with specific properties, such as increased hydrophilicity and biocompatibility
Comparison with Similar Compounds
Propargyl-PEG17-methane can be compared with other PEG derivatives containing different functional groups. Some similar compounds include:
m-PEG17-propargyl: Similar to this compound, this compound contains a propargyl group and participates in click chemistry reactions.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates and PROTACs.
Diethylene glycol bis (p-toluenesulfonate): Another PEG-based linker used in the synthesis of PROTACs.
Uniqueness
This compound is unique due to its specific combination of a propargyl group and a PEG chain. This combination provides both the reactivity of the propargyl group and the solubility-enhancing properties of PEG, making it highly versatile for various applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWRMYKHLIJGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
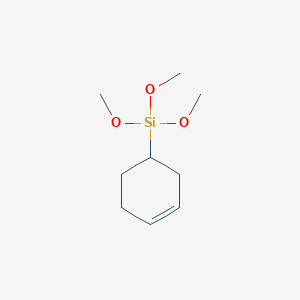
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)
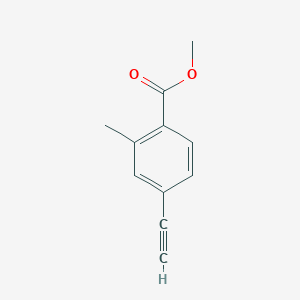
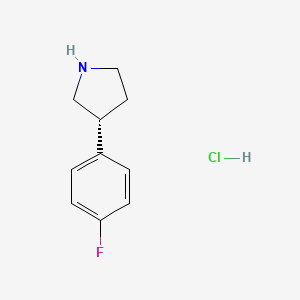


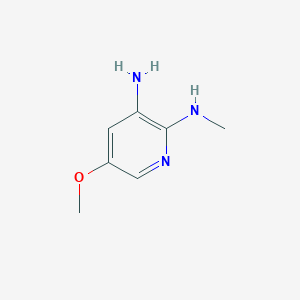
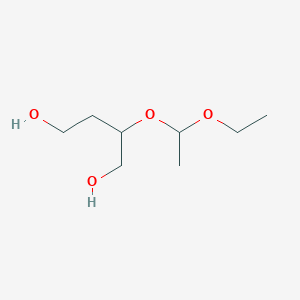
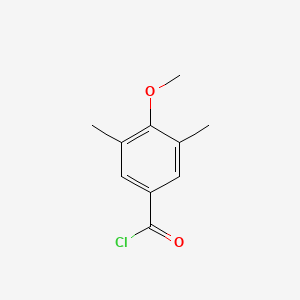
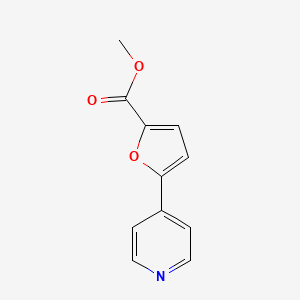
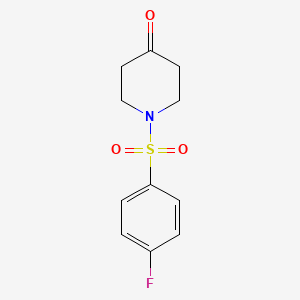
![4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate](/img/structure/B3116504.png)
![Methyl 3-[2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)
